

Triphenylstannane: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triphenylstannane*

Cat. No.: *B1218745*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylstannane ($(C_6H_5)_3SnH$), also known as triphenyltin hydride, is a versatile organotin compound widely employed in organic synthesis as a radical-based reducing agent.^[1] Its utility in forming carbon-carbon and carbon-heteroatom bonds makes it a valuable tool in the synthesis of complex molecules, including active pharmaceutical ingredients. However, the efficacy and safety of its application are intrinsically linked to its stability and proper storage. This technical guide provides an in-depth overview of the stability of **triphenylstannane**, recommended storage conditions, and protocols for its handling and analysis.

Core Stability Profile

Triphenylstannane is a colorless solid or oil with a low melting point, making it susceptible to physical and chemical changes if not handled correctly.^{[2][3]} It is notably sensitive to atmospheric oxygen and moisture, which are the primary drivers of its degradation.^[4]

Susceptibility to Environmental Factors:

- Air/Oxygen: In the presence of air, **triphenylstannane** readily undergoes oxidation. This process leads to the formation of triphenyltin hydroxide ($(C_6H_5)_3SnOH$) and subsequently bis(triphenyltin) oxide ($[(C_6H_5)_3Sn]_2O$).^[4] It has been noted that **triphenylstannane** is less

stable than its alkyl counterpart, tributyltin hydride, and can decompose to the hydroxide within approximately 24 hours if not stored under an inert atmosphere.[4]

- **Moisture/Water:** **Triphenylstannane** is classified as moisture-sensitive and reacts rapidly with water.[2][5] This hydrolysis contributes to the formation of triphenyltin hydroxide. The compound is insoluble in water.[2][5]
- **Light:** Photodegradation is a significant decomposition pathway for triphenyltin compounds. Studies on the closely related triphenyltin hydroxide (TPTH) show a quantum yield of 0.18 ± 0.02 mol Ein $^{-1}$ for direct photolysis at 254 nm, indicating a high susceptibility to UV degradation.[2] The primary phototransformation products involve the hydroxylation of the phenyl groups.[2]
- **Thermal Stress:** While specific kinetic data on the thermal decomposition of pure **triphenylstannane** is not readily available in the literature, organotin hydrides, in general, are known to decompose slowly at room temperature.[6] Elevated temperatures are expected to accelerate this decomposition.

Quantitative Stability Data

While comprehensive kinetic data for all degradation pathways of pure **triphenylstannane** is limited, the following table summarizes the available quantitative information, primarily focusing on photodegradation of the closely related triphenyltin hydroxide.

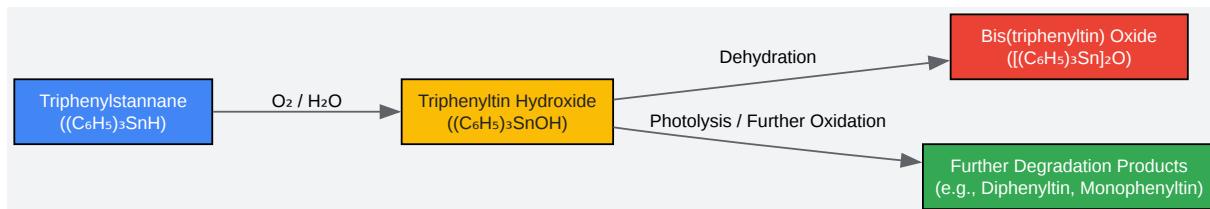
Parameter	Value	Conditions	Reference
Photodegradation			
Quantum Yield (Φ)	$0.18 \pm 0.02 \text{ mol Ein}^{-1}$	Direct photolysis at 254 nm (of Triphenyltin Hydroxide)	[2]
Second-Order Rate Constant with Hydroxyl Radicals			
	$(7.81 \pm 0.37) \times 10^8 \text{ M}^{-1} \text{ s}^{-1}$	Reaction with $\cdot\text{OH}$ (of Triphenyltin Hydroxide)	[2]
Physical Properties			
Melting Point	28 °C	Standard	[2]
Boiling Point	163-165 °C	at 0.3 mmHg	[2]
Density	1.374 g/mL	at 25 °C	[2]

Recommended Storage and Handling

To ensure the integrity and reactivity of **triphenylstannane**, strict adherence to proper storage and handling protocols is crucial.

Storage Conditions:

The following table outlines the recommended storage conditions for **triphenylstannane** based on information from various suppliers and scientific literature.


Parameter	Recommendation	Rationale	References
Temperature	0-6°C or 2-8°C	To minimize thermal decomposition. Can be stored for several months at or below 0°C.	
Atmosphere	Inert gas (Argon or Nitrogen)	To prevent oxidation and hydrolysis from atmospheric oxygen and moisture. Can be stored for long periods under argon with negligible decomposition.	[4]
Container	Tightly sealed, opaque containers	To protect from moisture and light.	[4]
Purity	Repurify if necessary before use	Can be purified by Kugelrohr distillation under high vacuum.	[6]

Handling Precautions:

- All manipulations should be carried out under an inert atmosphere (e.g., in a glove box or using Schlenk techniques).
- Use dry, deoxygenated solvents.
- Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Handle in a well-ventilated area or a fume hood.

Decomposition Pathway

The primary decomposition pathway for **triphenylstannane** under ambient conditions involves oxidation and hydrolysis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 892-20-6: Triphenylstannane | CymitQuimica [cymitquimica.com]
- 2. Photochemical fate of triphenyltin pesticides in engineered UV and UV-H₂O₂ treatment systems: Reaction kinetics, transformation products, and residual toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Triphenyltin_hydride [chemeurope.com]
- To cite this document: BenchChem. [Triphenylstannane: A Technical Guide to Stability and Storage]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1218745#triphenylstannane-stability-and-storage-conditions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com